

Application Notes and Protocols: Streptolysin O Pore-Forming Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Streptol*

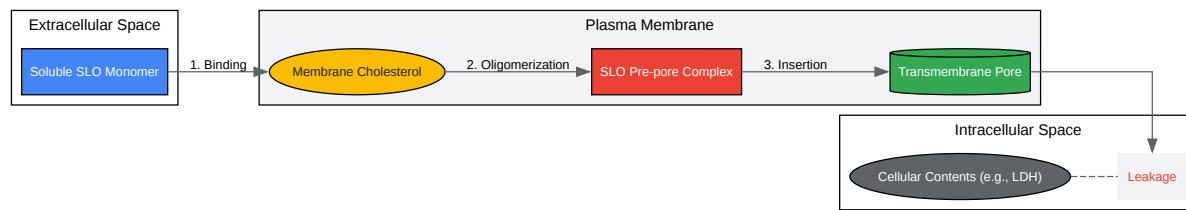
Cat. No.: *B1238324*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptolysin O (SLO) is a pore-forming toxin produced by most strains of Group A, C, and G streptococci.^[1] As a member of the cholesterol-dependent cytolysin (CDC) family, SLO binds to cholesterol in the plasma membrane of host cells, subsequently oligomerizing to form large transmembrane pores, ranging up to 30 nm in diameter.^{[1][2][3]} This disruption of membrane integrity leads to the leakage of cellular contents and can ultimately result in cell lysis. The ability of SLO to permeabilize cell membranes makes it a valuable tool in cell biology research for introducing macromolecules into cells and for studying cellular responses to membrane damage.


These application notes provide detailed protocols for performing a **Streptolysin O** pore-forming assay using two common methods for quantifying membrane permeability: the Lactate Dehydrogenase (LDH) release assay and the Propidium Iodide (PI) uptake assay.

Mechanism of Streptolysin O Pore Formation

The process of SLO-mediated pore formation involves several key steps. Initially, soluble SLO monomers bind to cholesterol in the target cell membrane.^[4] Following binding, the monomers oligomerize to form a pre-pore complex.^[5] This complex then undergoes a conformational

change, leading to the insertion of transmembrane β -hairpins into the lipid bilayer, forming a large pore.[3]

Diagram of **Streptolysin O** Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Mechanism of **Streptolysin O** (SLO) pore formation.

Experimental Protocols

Two primary methods for quantifying SLO-induced pore formation are detailed below. The choice of assay depends on the experimental setup and available equipment.

Protocol 1: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture supernatant upon membrane damage.[6][7] The amount of LDH released is proportional to the number of cells with compromised membranes.

Materials:

- Target cells
- Complete cell culture medium

- **Streptolysin O (SLO)**
- Reducing agent (e.g., Dithiothreitol - DTT)
- Phosphate-buffered saline (PBS)
- LDH cytotoxicity assay kit
- 96-well clear flat-bottom plates
- Microplate reader

Procedure:

- Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluence on the day of the assay. Incubate overnight under standard cell culture conditions.
- Reagent Preparation:
 - Prepare a stock solution of SLO in a suitable buffer (e.g., PBS).
 - Activate SLO by incubating with a reducing agent, such as 10 mM DTT, for 10 minutes at room temperature, as SLO is oxygen-labile.[8]
 - Prepare serial dilutions of activated SLO in serum-free culture medium to achieve the desired final concentrations.
- Experimental Controls:
 - Spontaneous LDH Release (Negative Control): Cells treated with serum-free medium only.
 - Maximum LDH Release (Positive Control): Cells treated with the lysis buffer provided in the LDH assay kit.
 - Vehicle Control: Cells treated with the buffer used to dilute SLO (including the reducing agent).

- Cell Treatment:
 - Carefully remove the culture medium from the wells.
 - Wash the cells once with PBS.
 - Add 100 µL of the prepared SLO dilutions or control solutions to the respective wells.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes to 4 hours). The optimal incubation time may vary depending on the cell type and SLO concentration.
- Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
- LDH Assay:
 - Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
 - Prepare the LDH reaction mixture according to the manufacturer's instructions.
 - Add 50 µL of the reaction mixture to each well containing the supernatant.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
- Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[6]
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only) from all readings.
 - Calculate the percentage of cytotoxicity using the following formula:

Protocol 2: Propidium Iodide (PI) Uptake Assay

This assay utilizes the fluorescent dye Propidium Iodide (PI), which is impermeable to the membrane of live cells.[9] Upon membrane damage, PI enters the cell and intercalates with DNA, resulting in a significant increase in fluorescence.[10]

Materials:

- Target cells
- Complete cell culture medium
- **Streptolysin O (SLO)**
- Reducing agent (e.g., Dithiothreitol - DTT)
- Phosphate-buffered saline (PBS)
- Propidium Iodide (PI) stock solution
- 96-well black, clear-bottom plates
- Fluorescence microscope or microplate reader

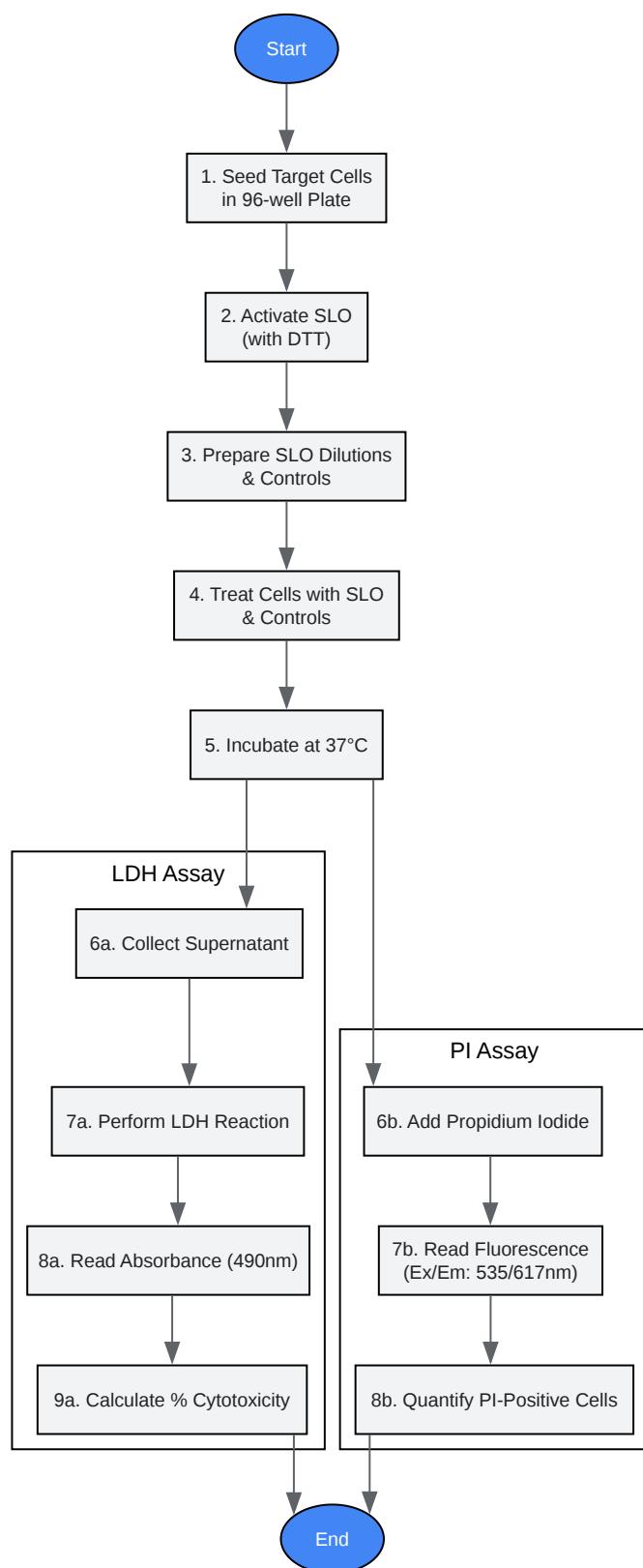
Procedure:

- Cell Seeding: Seed target cells in a 96-well black, clear-bottom plate and incubate overnight.
- Reagent Preparation:
 - Activate SLO as described in the LDH assay protocol.
 - Prepare serial dilutions of activated SLO in serum-free culture medium.
 - Prepare a working solution of PI in PBS (e.g., 1-5 μ g/mL).
- Experimental Controls:
 - Negative Control: Untreated cells.
 - Positive Control: Cells treated with a known membrane-permeabilizing agent (e.g., digitonin or Triton X-100).
- Cell Treatment:

- Remove the culture medium and wash the cells with PBS.
- Add 100 µL of the SLO dilutions or control solutions to the wells.
- Incubation: Incubate the plate at 37°C for the desired duration.
- PI Staining:
 - Add 10 µL of the PI working solution to each well.
 - Incubate for 5-15 minutes at room temperature, protected from light.
- Data Acquisition:
 - Fluorescence Microscopy: Capture images using a fluorescence microscope with appropriate filters for PI (Excitation/Emission ~535/617 nm).
 - Microplate Reader: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Microscopy: Quantify the number of PI-positive (red fluorescent) cells relative to the total number of cells (e.g., counterstained with Hoechst 33342 for nuclear visualization).
 - Microplate Reader: Subtract the background fluorescence (from wells with medium and PI only) and normalize the fluorescence of treated wells to the positive control.

Data Presentation

The following tables summarize hypothetical quantitative data from SLO pore-forming assays to illustrate typical results.


Table 1: LDH Release Assay - Effect of SLO Concentration on A549 Cells

SLO Concentration (U/mL)	% Cytotoxicity (Mean \pm SD)
0 (Spontaneous Release)	5.2 \pm 1.1
50	15.8 \pm 2.5
100	35.1 \pm 4.2
250	68.9 \pm 5.7
500	85.4 \pm 3.9
Lysis Buffer (Max Release)	100.0 \pm 0.0

Table 2: Propidium Iodide Uptake Assay - Time-Course of Pore Formation in Jurkat Cells

Incubation Time (minutes)	% PI-Positive Cells (Mean \pm SD) at 200 U/mL SLO
0	2.1 \pm 0.5
15	25.6 \pm 3.1
30	58.3 \pm 4.8
60	82.7 \pm 2.9

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for **Streptolysin O** pore-forming assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biologyonline.com [biologyonline.com]
- 2. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of Streptolysin O Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual modes of membrane binding direct pore formation by Streptolysin O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. tribioscience.com [tribioscience.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Streptolysin O Pore-Forming Assay]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1238324#protocol-for-performing-a-streptolysin-o-pore-forming-assay>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com